molecular formula C28H37NO9 B026889 4'-Demethyl Homoharringtonine CAS No. 98599-84-9

4'-Demethyl Homoharringtonine

Katalognummer: B026889
CAS-Nummer: 98599-84-9
Molekulargewicht: 531.6 g/mol
InChI-Schlüssel: LRNKGNYRSLLFRU-KSZYUSJVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Demethyl Homoharringtonine (CAS 98599-84-9) is a cytotoxic alkaloid derived from the evergreen plant Cephalotaxus harringtonia . Structurally, it belongs to the cephalotaxine ester family, characterized by a cephalotaxine core modified with ester side chains . Its molecular formula is C₂₈H₃₇NO₉ (molecular weight: 531.59 g/mol), and it features a demethylation at the 4' position compared to homoharringtonine (HHT) .

This compound inhibits protein synthesis by binding to the ribosomal A-site, inducing apoptosis in cancer cells . While HHT has been clinically used for chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), this compound is under investigation for its improved resistance profile against MDR mechanisms, particularly P-glycoprotein (Pgp)-mediated drug efflux .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethyl Homoharringtonine typically involves the partial esterification of Cephalotaxine . The reaction conditions often include the use of specific solvents and catalysts to facilitate the esterification process.

Industrial Production Methods: Industrial production of 4’-Demethyl Homoharringtonine involves the extraction of Cephalotaxine from the Cephalotaxus species, followed by chemical modification to produce the desired compound . The process is optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Demethyl Homoharringtonine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of 4’-Demethyl Homoharringtonine, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Reference Standard : 4'-Demethyl Homoharringtonine is utilized as a reference standard in mass spectrometry and other analytical techniques to ensure accuracy in the identification and quantification of compounds in biological samples.
  • Chemical Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding its stability and reactivity in biological systems.

Biology

  • Metabolic Pathway Studies : Researchers use this compound to study the metabolic pathways and mechanisms of action associated with Homoharringtonine and its derivatives. This includes investigating how the compound interacts with cellular components involved in protein synthesis.
  • Mechanism of Action : The compound exerts its effects by inhibiting protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. It primarily targets ribosomes and other components of the protein synthesis machinery.

Medicine

  • Cancer Treatment : this compound is being investigated for its potential use in treating hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Clinical studies have shown that it can significantly inhibit cell growth and induce apoptosis in leukemia cells .
  • Combination Therapies : Recent research suggests that combining this compound with other therapeutic agents may enhance its efficacy while reducing side effects. This approach is particularly promising for patients with FLT3 mutations in AML .

Case Study 1: Acute Myeloid Leukemia (AML)

A study demonstrated that treatment with Homoharringtonine led to a significant inhibition of cell growth and induced apoptosis in AML cell lines. The results indicated that the compound could effectively prolong survival rates in murine models bearing human AML .

Case Study 2: Chronic Myeloid Leukemia (CML)

In clinical trials involving CML patients, this compound showed promising results when used alone or in combination with interferon-alpha. These studies reported high response rates, particularly during the early phases of treatment .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Differences

Key structural analogs include:

  • Homoharringtonine (HHT) : The parent compound with a methyl group at the 4' position.
  • Deoxyharringtonine (DHT) : Lacks a hydroxyl group on the side chain.
  • Bis(demethyl)-deoxyharringtonine (BDHT) : Features demethylation at two positions, increasing lipophilicity.

Table 1: Comparative Properties of Cephalotaxus Esters

Compound IC₅₀ (HL-60) Resistance Index (HL-60/RV+) logP Key Structural Features
Homoharringtonine (HHT) <0.08 μM 125 1.2 4'-methyl group
Deoxyharringtonine (DHT) <0.08 μM 11 2.1 No hydroxyl group
4'-Demethyl Homoharringtonine <0.08 μM 19* 2.8* 4'-demethylation
BDHT <0.08 μM 19 3.5 Dual demethylations

*Data inferred from structurally related analogs .

Efficacy Against MDR Mechanisms

  • HHT shows high susceptibility to MDR due to low lipophilicity (logP = 1.2), making it a Pgp substrate . Its resistance index (HL-60/RV+ vs. HL-60) is 125, indicating significant efflux-mediated resistance .
  • This compound and BDHT exhibit higher logP values (2.8 and 3.5, respectively), reducing Pgp affinity. This results in lower resistance indices (19), enhancing potency in MDR models .

Mechanisms of Action

  • HHT and This compound both inhibit protein synthesis but differ in secondary effects. HHT disrupts microtubule dynamics at high concentrations, while this compound maintains selective ribosomal targeting .
  • BDHT retains antiproliferative activity but with minimal impact on tubulin polymerization, suggesting structural modifications refine its mechanism .

Clinical and Preclinical Data

  • This compound demonstrates comparable cytotoxicity (IC₅₀ <0.08 μM) with improved tolerability in preclinical models, though clinical data remain pending .

Biologische Aktivität

4'-Demethyl Homoharringtonine (HHT) is a significant alkaloid derived from the plant Cephalotaxus, known for its potent anti-cancer properties. This compound has garnered attention in both clinical and research settings due to its ability to inhibit protein synthesis and induce apoptosis in various cancer cell lines. This article explores the biological activity of HHT, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound is characterized by its complex structure, represented by the molecular formula C28H37NO9C_{28}H_{37}NO_9 . The primary mechanism through which HHT exerts its biological effects involves the inhibition of protein synthesis. Specifically, HHT binds to the ribosomal machinery, preventing the initial elongation step during translation. This leads to significant cellular consequences, including:

  • Induction of Apoptosis : HHT triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing further proliferation of malignant cells .

Cytotoxicity

Research has demonstrated that HHT exhibits cytotoxic effects across various cancer cell lines. The compound has been particularly effective against hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A study indicated that HHT significantly inhibited cell growth in T-ALL models, leading to improved survival rates in xenograft studies .

Impact on Signaling Pathways

HHT influences several critical signaling pathways involved in cancer progression. Notably, it has been shown to inhibit the NOTCH/MYC signaling pathway, which is frequently dysregulated in hematological cancers. This inhibition contributes to its anti-tumor efficacy by disrupting the communication pathways that promote cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have consistently shown that HHT can effectively reduce the viability of various cancer cell lines. For instance:

  • Study on AML Cells : HHT treatment resulted in a significant decrease in cell viability and induced apoptosis in AML cell lines through mitochondrial pathway activation.
  • T-ALL Models : In patient-derived xenograft models, HHT treatment led to prolonged survival compared to control groups .

In Vivo Studies

In vivo studies using murine models have further validated the therapeutic potential of HHT:

  • Xenograft Models : Mice treated with HHT showed a marked reduction in tumor size and improved overall survival rates compared to untreated controls.
  • Mechanistic Insights : These studies provided insights into the metabolic changes induced by HHT, revealing alterations in metabolic signatures associated with apoptosis and cell cycle regulation .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cancer Type Key Findings Reference
In VitroAcute Myeloid LeukemiaSignificant reduction in cell viability; apoptosis induced
In VitroAcute Lymphoblastic LeukemiaInhibition of NOTCH/MYC pathway; increased apoptosis
In VivoT-cell Acute Lymphoblastic LeukemiaProlonged survival in xenograft models
Mechanistic StudyVariousDisruption of protein synthesis; metabolic alterations

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4'-Demethyl Homoharringtonine in preclinical studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity in detecting this compound and its metabolites in biological matrices. For instance, MS/MS enables direct detection of hydrolysis products (e.g., homoharringtonine acid) formed via esterase activity . HPLC-UV is an alternative for routine quantification but lacks the resolution for complex metabolite profiling. A comparative table of methods from preclinical studies is summarized below:

Method Sensitivity Application Key Reference
LC-MS/MS0.1–1 ng/mLMetabolite profiling in plasma/serum
HPLC-UV10–50 ng/mLBulk quantification in cell lysates

Q. What is the primary mechanism of action of this compound in inhibiting cancer cell proliferation?

Methodological Answer: this compound binds to the 60S ribosomal subunit, blocking the elongation phase of protein synthesis. This disrupts the formation of peptide bonds (e.g., acetylphenylalanyl-puromycin) in leukemia and solid tumor cells . To validate this mechanism, researchers use ribosome-binding assays with radiolabeled puromycin and Western blotting to monitor downstream effects on STAT3 phosphorylation (Tyr705) and apoptosis markers like Bcl-2 .

Q. Which experimental models are validated for studying this compound’s antileukemic activity?

Methodological Answer: Acute myeloid leukemia (AML) cell lines (e.g., Kasumi-1, Mv4-11) and xenograft models in immunodeficient mice (e.g., SCID) are widely used. Dose-response experiments typically employ MTT assays (IC50 range: 0.7–3.7 µM) and clonogenic survival tests to assess cytotoxic effects . For in vivo studies, pharmacokinetic parameters (e.g., half-life, tissue distribution) must be optimized using LC-MS/MS to ensure therapeutic efficacy .

Advanced Research Questions

Q. How does this compound synergize with epigenetic modifiers like JQ1 in AML therapy?

Methodological Answer: Preclinical studies demonstrate synergistic apoptosis when combined with BRD4 inhibitors (e.g., JQ1). Experimental designs involve co-treatment of AML cells (Kasumi-1, Mv4-11) with sub-therapeutic doses of both agents, followed by flow cytometry for Annexin V/PI staining and RNA-seq to identify downregulated survival pathways (e.g., MYC, BCL2) . Synergy is quantified via Chou-Talalay combination indices .

Q. What strategies address contradictory data on this compound’s IC50 values across cell lines?

Methodological Answer: Variability in IC50 (e.g., 0.7 µM in H1975 vs. 3.7 µM in A549 cells ) arises from differences in drug uptake, ribosomal subunit composition, or ABC transporter expression. To resolve contradictions:

  • Validate using orthogonal assays (e.g., trypan blue exclusion vs. MTT ).
  • Perform RNA interference to knock down resistance genes (e.g., MDR1).
  • Use isogenic cell lines to isolate genetic contributors .

Q. How can researchers identify biomarkers predictive of this compound resistance?

Methodological Answer: Proteomic profiling of resistant vs. sensitive leukemia cells (e.g., HL-60, K562) reveals upregulated pathways such as PI3K/Akt or STAT3. Methods include:

  • SILAC-based mass spectrometry to quantify phosphoproteome changes .
  • CRISPR-Cas9 screens to pinpoint genes conferring resistance (e.g., BCL2L1).
  • Clinical correlation using bone marrow samples from non-responders in trials .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting effects of this compound on STAT3 signaling?

Methodological Answer: Discrepancies arise from cell-type-specific signaling contexts. For example, STAT3 inhibition is pronounced in IL-6-stimulated hematologic cells but less so in solid tumors . To reconcile findings:

  • Use phospho-STAT3 (Tyr705) ELISAs across multiple models.
  • Compare transcriptomic datasets (e.g., RNA-seq) to identify co-regulated pathways.
  • Control for autocrine cytokine production in culture media .

Q. Clinical Translation Considerations

Q. What are critical parameters for designing Phase I/II trials involving this compound?

Methodological Answer: Key considerations include:

  • Dosing: Pharmacokinetic-guided escalation based on LC-MS/MS monitoring of plasma levels .
  • Patient selection: ECOG scores ≤2, exclusion of prior HHT exposure, and genetic screening for BCR-ABL mutations .
  • Endpoint design: Use composite endpoints (e.g., complete remission + minimal residual disease) for hematologic malignancies .

Eigenschaften

IUPAC Name

(3R)-3,7-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-7-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNKGNYRSLLFRU-KSZYUSJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650139
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98599-84-9
Record name O~3~-[(2R)-2-(Carboxymethyl)-2,6-dihydroxy-6-methylheptanoyl]cephalotaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine
4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine
4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine
4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine
4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine
4-Ethoxy-6-methoxypyrimidin-2-amine
4'-Demethyl Homoharringtonine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.